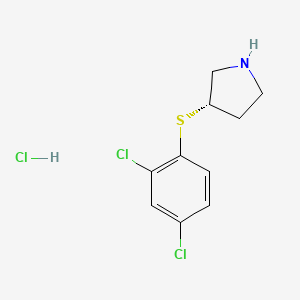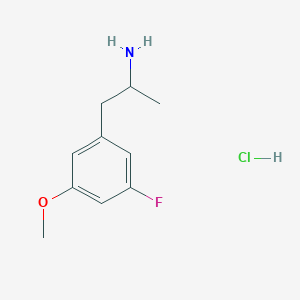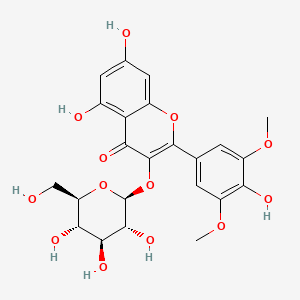
シリンゲチン-3-O-グルコシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syringetin-3-O-glucoside, also known as Syringetin 3-O-β-D-glucoside, is a flavonol glycoside . It shows relatively weak DPPH and ABTS radical scavenging activity .
Physical And Chemical Properties Analysis
Syringetin-3-O-glucoside has a molecular weight of 508.4 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .科学的研究の応用
- シリンゲチン-3-O-グルコシドは、メチル化されたフラボノールであり、強力な抗酸化作用を示します。 それはフリーラジカルを消去し、細胞を酸化ストレスから保護し、細胞損傷を防ぎます .
- 研究によると、シリンゲチン-3-O-グルコシドは抗炎症作用を持っています。 それは炎症性経路を調節し、慢性炎症を軽減する可能性があります .
- シリンゲチン-3-O-グルコシドは、脂質代謝に影響を与える可能性があります。 それは、脂質生成、酸化ストレス、および炎症を軽減し、肥満関連の代謝調節異常を改善する可能性があります .
抗酸化作用
抗炎症効果
骨の健康と骨芽細胞分化
代謝調節
抗がん作用
天然源と食事摂取
要約すると、シリンゲチン-3-O-グルコシドは、抗酸化保護から潜在的な抗がん効果まで、複数の分野で有望です。研究者たちは、その健康増進特性を強調し、その用途を研究し続けています。 🌿🔬
作用機序
Target of Action:
Syringetin-3-o-glucoside (SG) primarily targets specific cellular pathways and molecules. One of its key targets is the bone morphogenetic protein-2 (BMP-2) . BMP-2 plays a crucial role in osteoblast differentiation, which is essential for bone formation and repair . Additionally, SG interacts with other signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which further influences cellular responses.
Biochemical Pathways:
SG affects several downstream pathways related to bone metabolism. These include the SMAD1/5/8 pathway, which is closely associated with BMP signaling. Activation of SMAD proteins leads to the transcription of genes involved in osteogenesis and bone matrix synthesis .
Pharmacokinetics:
SG’s pharmacokinetic properties are essential for understanding its bioavailability and therapeutic effects. Although detailed information on SG’s ADME (absorption, distribution, metabolism, and excretion) properties is scarce, we know that its methylation enhances metabolic stability and membrane transport. This methylation likely contributes to improved oral bioavailability .
Result of Action:
The molecular and cellular effects of SG’s action include:
- SG promotes the differentiation of osteoblasts, leading to bone formation and repair. SG modulates gene expression related to osteogenesis and bone health. As a flavonol glycoside, SG may exhibit antioxidant properties, protecting cells from oxidative stress .
Safety and Hazards
While specific safety and hazard information for Syringetin-3-O-glucoside is not explicitly mentioned in the retrieved sources, general safety measures for handling chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
生化学分析
Biochemical Properties
Syringetin-3-O-Glucoside interacts with various enzymes, proteins, and other biomolecules. The compound exhibits a wide range of biological activities that include strong antioxidant, anticancer, antidiabetic, and anti-inflammatory properties . It may be beneficial to protect against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .
Cellular Effects
Syringetin-3-O-Glucoside has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces human osteoblast differentiation through the bone morphogenetic protein-2 / extracellular signal-regulated kinase 1/2 pathway .
Molecular Mechanism
The molecular mechanism of Syringetin-3-O-Glucoside involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of Syringetin-3-O-Glucoside change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Syringetin-3-O-Glucoside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Syringetin-3-O-Glucoside is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Methylation of free hydroxyl groups in flavonoids greatly enhances the metabolic stability and increases membrane transport, facilitating absorption and improving oral bioavailability of flavonoids .
Transport and Distribution
Syringetin-3-O-Glucoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that the compound can influence various cellular processes, suggesting that it may be localized to specific compartments or organelles within the cell .
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWYRWPJVEZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346145 |
Source


|
| Record name | Syringetin-3-O-hexoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: In what plant sources can Syringetin-3-O-glucoside be found?
A1: Syringetin-3-O-glucoside has been identified in various plant species. The provided research highlights its presence in Cabernet Sauvignon grapes and wines , Angelica sinensis , specific Achillea species like Achillea atrata and Achillea moschata , Rhodomyrtus tomentosa fruits , and Agathis robusta bark . This suggests it might be a common phenolic compound in various plants, potentially contributing to their biological properties.
Q2: Does Syringetin-3-O-glucoside play a role in a plant's defense mechanisms?
A2: While the provided research doesn't directly investigate the role of Syringetin-3-O-glucoside in plant defense, its presence in various plant species known for their bioactive properties hints at this possibility. For example, Achillea species, known for their medicinal properties, showed antimicrobial activity, with Syringetin-3-O-glucoside being a prominent compound in A. atrata and A. moschata . This suggests a potential role in plant defense against pathogens. Further research is needed to confirm its specific role in plant defense mechanisms.
Q3: How does processing affect the levels of Syringetin-3-O-glucoside in plants?
A3: Processing methods like stir-frying and vinegar treatment can alter the levels of Syringetin-3-O-glucoside in plants. For instance, vinegar-treated Angelica sinensis exhibited significant changes in Syringetin-3-O-glucoside levels compared to its crude form . This suggests that traditional processing techniques might influence the bioavailability and potential bioactivity of Syringetin-3-O-glucoside in medicinal plants.
Q4: What is the potential of Syringetin-3-O-glucoside in protecting against renal damage?
A4: Research suggests that Syringetin-3-O-glucoside, found in Agathis robusta Bark Extract (ARBE), might contribute to protecting against renal ischemia-reperfusion injury (RIRI) . While the study primarily focused on ARBE's overall effect, Syringetin-3-O-glucoside was identified as one of the most relevant compounds based on its presence and network analysis linking it to RIRI-related molecular targets. Further investigation into the specific mechanisms of action of Syringetin-3-O-glucoside in this context is warranted.
Q5: Can Syringetin-3-O-glucoside be transformed by probiotic bacteria?
A5: Yes, research indicates that certain probiotic bacteria can biotransform Syringetin-3-O-glucoside. A study investigating the impact of probiotic bacteria on lotus seedpod procyanidins found that Streptococcus thermophilus 81 increased the content of Syringetin-3-O-glucoside . This suggests that gut microbiota might play a role in metabolizing and potentially influencing the bioavailability and bioactivity of Syringetin-3-O-glucoside ingested through dietary sources.
Q6: Are there analytical methods to identify and quantify Syringetin-3-O-glucoside in plant materials?
A6: Yes, researchers utilize advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify Syringetin-3-O-glucoside in plant extracts and wines . This technique allows for the separation, detection, and quantification of individual phenolic compounds, including Syringetin-3-O-glucoside, even in complex mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2510349.png)

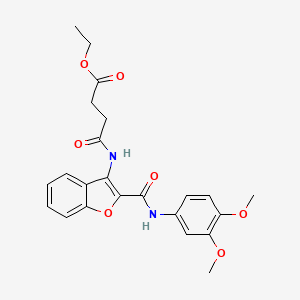
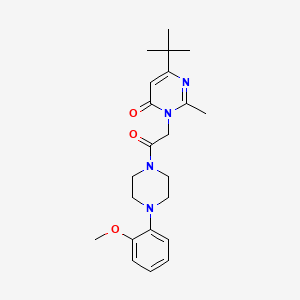
![N-cyclohexyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2510354.png)

![N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2510358.png)
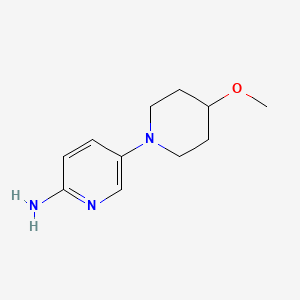
![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)
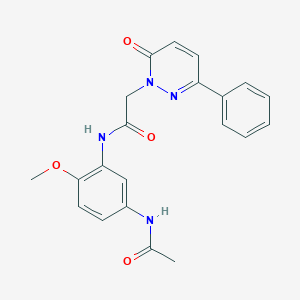
![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)
![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)
